molecular formula C17H22N7NaO8 B1666508 Azotomycin sodium CAS No. 55156-24-6

Azotomycin sodium

Cat. No. B1666508
CAS RN: 55156-24-6
M. Wt: 475.4 g/mol
InChI Key: BLLHCAJGRHAVEL-QKWXXBCPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Azotomycin sodium is the sodium salt of Azotomycin.

Scientific Research Applications

  • Immunosuppressive Effects :

    • Azotomycin has been observed to have potent effects on the immune system. It was found to inhibit the blastogenic responses of human lymphocytes to mitogens, indicating potential as an immunosuppressive agent (Hersh & Brown, 1971).
  • Biochemical Impact and Toxicity Studies :

    • Research on Azotomycin's biochemical basis for acute and cumulative toxicity showed that it acts as a powerful inhibitor of L-asparagine synthetase in vivo. This finding implies significant biochemical interactions that could be relevant for treating certain conditions (Cooney et al., 1974).
  • Antitumor Activity :

    • Azotomycin has shown antitumor activity in clinical data. It's an analog of L-glutamine and demonstrated remarkable effects against human tumor lines in animal models. This suggests its potential reevaluation for clinical trials in cancer treatment (Catane et al., 1979).
  • Chemotherapeutic Effects in Tumor Systems :

    • The drug displayed notable chemotherapeutic effects in a spectrum of transplantable experimental tumor systems, including human tumor xenografts in mice. This supports its potential reexamination as a therapeutic agent for various tumors (Ovejera et al., 1979).
  • Renewed Clinical Interest :

    • There has been renewed interest in Azotomycin, especially given its significant activity in colorectal cancer. The recent results in human tumor xenografts suggest that Azotomycin, along with other glutamine antagonists, could be revalued in modern clinical settings (Kisner et al., 1980).

properties

CAS RN

55156-24-6

Product Name

Azotomycin sodium

Molecular Formula

C17H22N7NaO8

Molecular Weight

475.4 g/mol

IUPAC Name

sodium;(2S)-2-[[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoate

InChI

InChI=1S/C17H23N7O8.Na/c18-11(16(29)30)3-6-14(27)23-12(4-1-9(25)7-21-19)15(28)24-13(17(31)32)5-2-10(26)8-22-20;/h7-8,11-13H,1-6,18H2,(H,23,27)(H,24,28)(H,29,30)(H,31,32);/q;+1/p-1/t11-,12-,13-;/m0./s1

InChI Key

BLLHCAJGRHAVEL-QKWXXBCPSA-M

Isomeric SMILES

C(CC(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)[O-])[C@@H](C(=O)O)N.[Na+]

SMILES

C(CC(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)[O-])C(C(=O)O)N.[Na+]

Canonical SMILES

C(CC(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)[O-])C(C(=O)O)N.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

7644-67-9 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Azotomycin sodium;  1719 Sodium;  A 10270B;  A-10270B;  A10270B;  Antibiotic 1719 sodium salt;  Azotomycin sodium salt;  NSC 56654;  NSC56654;  NSC-56654; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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